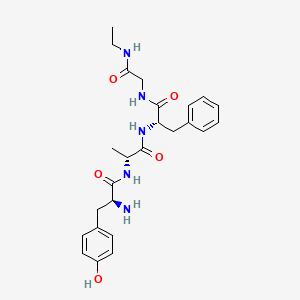
1,6-Diisocyanato-2,2,4,4-tetramethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diisocyanato-2,2,4,4-tetramethylhexane is an organic compound with the molecular formula C12H20N2O2. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is known for its use in the production of polyurethanes, which are widely used in various industrial applications .
Vorbereitungsmethoden
1,6-Diisocyanato-2,2,4,4-tetramethylhexane can be synthesized through several methods. One common synthetic route involves the reaction of hexamethylene diisocyanate with a suitable catalyst under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Chemischer Reaktionen
1,6-Diisocyanato-2,2,4,4-tetramethylhexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form urethanes, a key reaction in polyurethane production.
Addition Reactions: It can add to compounds containing active hydrogen atoms, such as amines, to form ureas.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are used in foams, coatings, and adhesives.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are urethanes and ureas .
Wissenschaftliche Forschungsanwendungen
1,6-Diisocyanato-2,2,4,4-tetramethylhexane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,6-Diisocyanato-2,2,4,4-tetramethylhexane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-N=C=O) react with hydroxyl groups (-OH) to form urethane linkages, which are the basis of polyurethane polymers . This reaction is catalyzed by various catalysts, such as dibutyltin dilaurate, which enhance the reaction rate and efficiency .
Vergleich Mit ähnlichen Verbindungen
1,6-Diisocyanato-2,2,4,4-tetramethylhexane can be compared with other isocyanates, such as:
Hexamethylene diisocyanate (HDI): Similar in structure but lacks the tetramethyl substitution, making it less sterically hindered and more reactive.
Toluene diisocyanate (TDI): Contains aromatic rings, making it more rigid and less flexible compared to aliphatic isocyanates like this compound.
Methylenediphenyl diisocyanate (MDI): Contains aromatic rings and is used in the production of rigid foams and elastomers.
This compound is unique due to its tetramethyl substitution, which provides steric hindrance and affects its reactivity and polymer properties .
Eigenschaften
CAS-Nummer |
83748-30-5 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
1,6-diisocyanato-2,2,4,4-tetramethylhexane |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,5-6-13-9-15)7-12(3,4)8-14-10-16/h5-8H2,1-4H3 |
InChI-Schlüssel |
VLVVSHOQIJBJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCN=C=O)CC(C)(C)CN=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


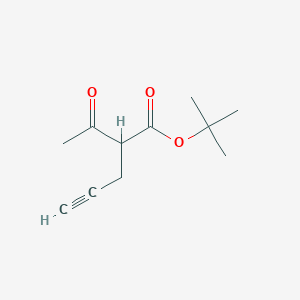
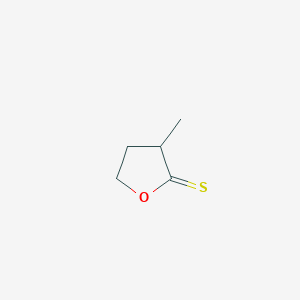
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
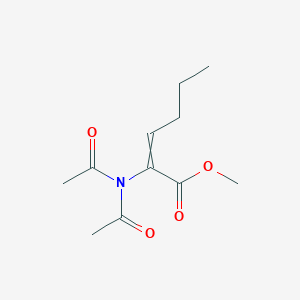
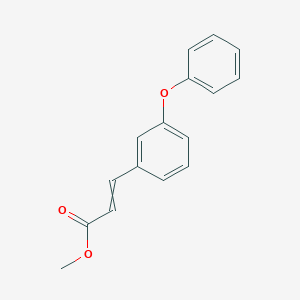
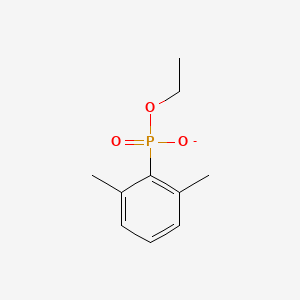

![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)


![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
